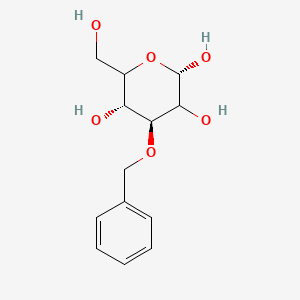

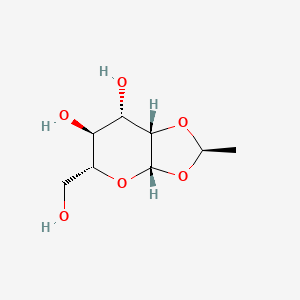

1,2-O-Ethylidene b-D-mannopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

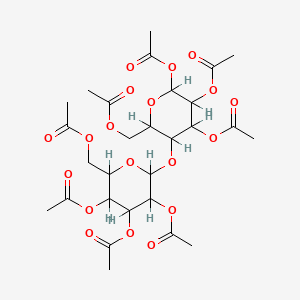

1,2-O-Ethylidene b-D-mannopyranose is a type of carbohydrate and acts as a precursor for the synthesis of novel anti-diabetic drugs . It plays a significant role in regulating glucose metabolism, thus aiding in the management of diabetes mellitus .

Synthesis Analysis

A highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages using 1,2-O-ethylidenated gluco- and mannopyranose as the acceptors and simple acetobromosugars as the glycosyl donors has been reported . This method involves an ortho ester formation-rearrangement strategy .

Chemical Reactions Analysis

The chemical reactions involving 1,2-O-Ethylidene b-D-mannopyranose primarily concern its use in the synthesis of oligosaccharides . The process involves the formation of ortho ester intermediates .

Aplicaciones Científicas De Investigación

Intermediate in the Synthesis of Molecular Imaging Probes : The compound acts as a key intermediate in synthesizing 2-deoxy-2-[(18)F]fluoro-D-glucose (FDG), a widely used molecular-imaging probe for positron emission tomography (PET) (Liu et al., 2012).

Regio- and Stereoselective Synthesis of Oligosaccharides : It is utilized in the highly regio- and stereoselective synthesis of oligosaccharides, playing a crucial role in the formation of biologically important 3,6-branched oligosaccharides (Wang & Kong, 1999).

Synthesis of Branched Oligomannosides : The compound is used in the selective bis-glycosylation of acetobromomannose, facilitating the production of branched oligomannosides (Backinowsky et al., 1998).

Glycosylation Reactions : It functions effectively in glycosylation reactions to afford disaccharides, demonstrating its utility in the synthesis of complex carbohydrates (Uriel et al., 2012).

Synthesis of Dendritic Mannooligosaccharides : It is key in the synthesis of highly branched (dendritic) mannooligosaccharides, which are significant in various biochemical applications (Backinowsky et al., 2002).

Antioxidant Properties in Biopolymers : The derivative of this compound is found in biopolymers like exopolysaccharides, which exhibit antioxidant properties and potential for food supplement applications (Chen et al., 2011).

Cancer Therapy : Derivatives of this compound are used in the encapsulation of cancer treatment drugs, demonstrating its potential in pharmaceutical applications (Kuo & Lee, 2015).

Mecanismo De Acción

Target of Action

1,2-O-Ethylidene b-D-mannopyranose, also known as ethylidene mannose, is a cyclic sugar molecule that is primarily used in a variety of scientific research applications. It is derived from the natural sugar mannose and is used due to its unique properties. The primary targets of this compound are the acceptors in the synthesis of oligosaccharides .

Mode of Action

The compound interacts with its targets through a process known as ortho ester formation-rearrangement strategy . This method allows for the highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages . The compound acts as the acceptor, while simple acetobromosugars act as the glycosyl donors .

Propiedades

IUPAC Name |

(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDQLJREOZCHI-ICCZOJKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Ethylidene b-D-mannopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)